molecular formula C₁₀H₁₀N₄O₃ B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime

Cat. No. B1148309
M. Wt: 234.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves multiple steps, starting from aryl/aralkyl organic acids, through esterification, hydrazidation, and finally cyclization to obtain the oxadiazole core. A specific example includes the preparation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, where aryl/aralkyl organic acids are converted successively into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols before final synthesis steps are applied (Gul et al., 2017).

Molecular Structure Analysis

The structural elucidation of these compounds typically involves IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques confirm the presence of the 1,3,4-oxadiazole ring and other substituents, providing insights into the molecular structure and potential reactivity sites of the compounds.

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including alkylation, Michael addition, and cycloaddition reactions, demonstrating their versatility in organic synthesis. For example, azidoximes derived from 1,2,5-oxadiazol-3-yl)aldoxime can participate in cycloaddition reactions with alkynes to yield triazolylketoximes, showcasing the chemical reactivity of oxadiazole derivatives (Romanova et al., 2003).

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are prominent in the field of medicinal chemistry due to their wide range of bioactivities. These compounds are explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors through multiple weak interactions, making these derivatives potent therapeutic agents for treating various diseases (Verma et al., 2019).

Synthesis and Pharmacology

Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have significantly increased their pharmacological activity. These enhancements are attributed to hydrogen bond interactions with biomacromolecules, showcasing the oxadiazole ring as a biologically active unit in numerous compounds. Oxadiazole derivatives exhibit a range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).

Biological Roles and Synthetic Approaches

The development of 1,3,4-oxadiazole cores for new medicinal species is underpinned by innovative methods for their synthesis and medicinal applications. These derivatives play a crucial role in the treatment of numerous diseases, making them a focal point of current research. The exploration of 1,3,4-oxadiazole candidates over the past 15 years has led to significant contributions to therapeutic development (Nayak & Poojary, 2019).

Metal-Ion Sensing and Other Applications

Besides pharmacological applications, 1,3,4-oxadiazole scaffolds have broad applications in diverse fields, including material science and organic electronics. They are particularly noted for their potential as chemosensors due to high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites. These properties make 1,3,4-oxadiazoles a prominent choice for metal-ion sensors, highlighting the versatility of these compounds beyond medicinal chemistry (Sharma et al., 2022).

Safety And Hazards

“2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDSGEINHPCNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN=CO2)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime

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